molecular formula C14H12O2 B162147 3-Benzyloxybenzaldehyde CAS No. 1700-37-4

3-Benzyloxybenzaldehyde

Cat. No.: B162147
CAS No.: 1700-37-4
M. Wt: 212.24 g/mol
InChI Key: JAICGBJIBWDEIZ-UHFFFAOYSA-N
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Description

3-Benzyloxybenzaldehyde: is an organic compound with the molecular formula C14H12O2 . It is a derivative of benzaldehyde, where a benzyloxy group is attached to the third position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in pharmaceuticals and materials science .

Mechanism of Action

Target of Action

3-Benzyloxybenzaldehyde is primarily used as a pharmaceutical intermediate . It has been reported to activate adenyl cyclase , an enzyme involved in catalyzing the conversion of ATP to cyclic AMP (cAMP). This enzyme plays a crucial role in many biological responses, including the regulation of glycogen, sugar, and lipid metabolism.

Mode of Action

Its activation of adenyl cyclase suggests that it may increase the levels of camp within cells . This can lead to a wide range of effects, depending on the specific cell type and the signaling pathways that are activated.

Biochemical Pathways

The activation of adenyl cyclase and the subsequent increase in cAMP levels can affect various biochemical pathways. For instance, cAMP is a key secondary messenger involved in signal transduction and the regulation of various metabolic pathways. It can activate protein kinase A (PKA), leading to the phosphorylation and activation or inhibition of various target proteins .

Pharmacokinetics

Its solubility in water is relatively low , which could impact its absorption and distribution in the body

Result of Action

This compound has been used in the synthesis of various compounds with potential therapeutic effects. For example, it has been used in the synthesis of silybin analogs, which have shown anticancer activity by inducing apoptosis in ovarian cancer cells through tubulin inhibition . It has also been used in the synthesis of porphyrin and boron dipyrromethene (BODIPY) derivatives for fluorescent applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its low water solubility could impact its bioavailability and efficacy . Additionally, it is sensitive to air , which could affect its stability and potency

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzyloxybenzaldehyde can be synthesized through the reaction of 3-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as sodium carbonate . The reaction is typically carried out in a solvent like acetone and requires heating for 12 to 24 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and larger-scale equipment to ensure efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Benzyloxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic or basic conditions.

    Reduction: Reagents such as or .

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: 3-benzyloxybenzoic acid.

    Reduction: 3-benzyloxybenzyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Benzyloxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the benzyloxy group.

    4-Benzyloxybenzaldehyde: A positional isomer with the benzyloxy group at the fourth position.

    2-Benzyloxybenzaldehyde: Another positional isomer with the benzyloxy group at the second position.

Uniqueness: 3-Benzyloxybenzaldehyde is unique due to the specific positioning of the benzyloxy group, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to different physical properties and biological activities compared to its isomers .

Properties

IUPAC Name

3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAICGBJIBWDEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168783
Record name 3-Benzyloxybenzaldehyde
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700-37-4
Record name 3-Benzyloxybenzaldehyde
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Record name 3-Benzyloxybenzaldehyde
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Record name 3-Benzyloxybenzaldehyde
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Record name 3-Benzyloxybenzaldehyde
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Record name 3-benzyloxybenzaldehyde
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Record name 3-BENZYLOXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxylbenzaldehyde 31 (5.0 g, 40 mmol) and K2CO3 (27.2 g, 197 mmol) in 200 ml CHCl3: 100 ml MeOH was added benzylbromide (5.9 ml, 49 mmol). The suspension was refluxed under nitrogen overnight. The solvent was removed by evaporation and the resulting oil was taken up in DCM and washed with water and brine and dried (Na2SO4). The crude product was purified by column chromatography to yield the product as a viscous oil which solidified upon sitting (8.48 g, 40 mmol, 98%). m.p. 46°. 1H NMR (500 MHz, CDCl3) δ 9.97 (s, 1H), 7.48-7.25 (m, 9H), 5.13 (s, 2H). 13C NMR (125 MHz, CD3OD) δ 191.8, 159.2, 137.8, 136.3, 130.0, 128.6, 128.1, 127.5, 123.41, 121.9, 113.3, 70.0. HRMS (EI) m/e calcd for C14H12O2: 212.08373, found: 212.0827.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
27.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
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5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an acetonitrile (50 mL) solvent, benzyl bromide (4.6 mL, 38.68 mmol) was added to a solution including 3-hydroxybenzaldehyde (5.0 g, 40.94 mmol) and potassium carbonate (8.49 g, 61.43 mmol), and the reaction mixture was refluxed for 3 hours. After cooling, the reaction mixture was distributed between methylene chloride and water. An organic layer was dried by using MgSO4, and filtered. A filtrate was evaporated, and water was added to the resultant solid. The solid was filtered and washed with water to obtain Compound 107b.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.49 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

3-Hydroxybenzaldehyde (3 g, 24.6 mmol) and potassium carbonate (10.2 g, 73.8 mmol) were suspended in N,N-dimethylformamide (60 mL). Benzyl bromide (3.21 mL, 27.1 mmol) was added to this suspension, and stirred for 14 hours at room temperature. This mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=4:1-1:1) to obtain the title compound (5.16 g, 99%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
3.21 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods IV

Procedure details

A mixture of benzyl bromide (1.4 g; 8.2 mmol), 3-hydroxybenzaldehyde (1.0 g; 8.2 mmol) and Cs2CO3 (2.67 g; 8.2 mmol) in anhydrous DMF (5 ml) was stirred overnight at room temperature under N2. After evaporation of solvent in vacuo, the residue was diluted to 20 ml with CH2Cl2, washed with H2O, brine, dried over anhydrous MgSO4, filtered and filtrate evaporated to dryness to give the title compound (1.33 g; 76%) as creamy foam. 1H-NMR (CDCl3) 5.11 (s, 2H); 7.2-7.48 (m, 9H); 9.96 (s, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods V

Procedure details

24.2 g (0.2 mol) of 3-hydroxybenzaldehyde and 25.32 g (0.2 mol) of benzyl chloride were placed in 500 ml of acetone and 21.2 g (0.2 mol) of sodium carbonate was added thereto. The resulting solution was stirred for 12 to 24 hours with heating, cooled to room temperature. The solvent was removed under a reduced pressure and the residue thus obtained was washed with water and the extracted with ethyl acetate twice. The organic layer was dried and the solvent was removed under a reduced pressure to obtain a residue. The residue was subjected to column chromatography using a mixture of n-hexane and ethyl acetate (9:1) as an eluent to obtain 35.6 g (yield 84%) of the title compound as a colorless liquid.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
25.32 g
Type
reactant
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Benzyloxybenzaldehyde
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Reactant of Route 4
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Reactant of Route 5
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Customer
Q & A

Q1: How is 3-Benzyloxybenzaldehyde synthesized, and what are its key structural characteristics?

A: this compound can be synthesized with a high yield (90.2%) by reacting 3-hydroxybenzaldehyde with benzyl chloride in the presence of potassium iodide and potassium carbonate, using dimethylformamide as a solvent under reflux conditions [].

  • Spectroscopic Data: Its structure is confirmed through techniques like FTIR, MS/MS, 1H-NMR, and 13C-NMR [, ].
  • Crystal Structure: The molecule adopts a specific conformation in its crystal structure, influenced by weak intermolecular interactions, primarily hydrogen bonding (C-H…O and C-H…π), which contribute to the overall packing arrangement [].

Q2: What are the potential applications of this compound in medicinal chemistry?

A: this compound serves as a versatile building block for synthesizing various bioactive compounds. For instance, it acts as a precursor for synthesizing mono-ketone curcumin analogs through Claisen-Schmidt condensation reactions with cyclic ketones like cyclopentanone and cyclohexanone []. These analogs have shown promising results as α-amylase inhibitors, particularly analog C, which exhibited higher inhibitory activity than the standard drug acarbose []. This finding suggests its potential in developing new antidiabetic agents.

Q3: Has this compound been investigated for its interactions with biomolecules like DNA?

A: While this compound itself hasn't been extensively studied for DNA interaction, its derivatives, particularly nickel(II) complexes with thiosemicarbazide ligands derived from this compound, have been explored for their DNA binding abilities []. These complexes exhibit moderate DNA binding and cleavage properties, suggesting potential applications in developing novel chemotherapeutic agents [].

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